![molecular formula C18H16N6O2 B2531478 N-((2-(furan-2-yl)pyridin-4-yl)méthyl)-5,7-diméthyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2034343-11-6](/img/structure/B2531478.png)
N-((2-(furan-2-yl)pyridin-4-yl)méthyl)-5,7-diméthyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C18H16N6O2 and its molecular weight is 348.366. The purity is usually 95%.
BenchChem offers high-quality N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
La structure du composé suggère des propriétés anticancéreuses potentielles. Les dérivés du thiazole ont été étudiés pour leurs effets cytotoxiques, et ce composé pourrait être étudié plus avant dans des lignées cellulaires cancéreuses. Il convient de tenir compte de son mécanisme d'action, de sa sélectivité et de ses synergies potentielles avec les agents chimiothérapeutiques existants .
Effets anti-inflammatoires
Étant donné la prévalence des maladies inflammatoires, les composés ayant une activité anti-inflammatoire sont précieux. Enquêter sur la possibilité que ce composé présente des effets inhibiteurs sur les voies pro-inflammatoires, telles que NF-κB ou COX-2. Des études in vitro et in vivo sont justifiées .
Propriétés anticonvulsivantes
Évaluer le potentiel du composé en tant qu'anticonvulsivant. Les thiazoles ont été étudiés pour leurs effets sur l'excitabilité neuronale, et la structure unique de ce composé peut offrir de nouvelles perspectives. Des modèles animaux et des essais électrophysiologiques peuvent fournir des données précieuses .
Activité antioxydante
Évaluer la capacité du composé à piéger les radicaux libres et à protéger contre le stress oxydatif. Les composés contenant du furane présentent souvent des propriétés antioxydantes. Des essais biochimiques et des modèles cellulaires peuvent élucider ses mécanismes antioxydants .
Applications antimicrobiennes
Explorer les effets antibactériens et antifongiques du composé. Les thiazolopyrimidines se sont avérées prometteuses en tant qu'agents antimicrobiens. Enquêter sur son spectre d'activité, ses concentrations minimales inhibitrices et ses synergies potentielles avec les antibiotiques existants .
Études cristallographiques
Envisager de réaliser des études cristallographiques pour comprendre sa structure à l'état solide. La cartographie des contacts interatomiques au sein du réseau cristallin peut révéler des sites de liaison potentiels et des interactions .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response regulation (RORγt), oxygen sensing (PHD-1), and signal transduction (JAK1 and JAK2).
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it may interact with its targets by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may influence pathways related to immune response, oxygen sensing, and signal transduction .
Result of Action
Based on the potential targets, it can be inferred that the compound may have effects such as modulation of immune response, alteration of oxygen sensing, and disruption of signal transduction .
Analyse Biochimique
Biochemical Properties
Triazole compounds, including N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, are readily capable of binding in the biological system with a variety of enzymes and receptors . This interaction with various biomolecules contributes to their diverse biological activities .
Cellular Effects
Similar triazolo[1,5-a]pyrimidines have shown significant inhibitory activities against various cell lines . They have been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazolo[1,5-a]pyrimidines can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown changes in their effects over time, including stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have shown varying effects with different dosages in animal models .
Metabolic Pathways
Triazolo[1,5-a]pyrimidines are known to interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds are known to interact with various transporters or binding proteins .
Subcellular Localization
Similar compounds are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-11-8-12(2)24-18(21-11)22-16(23-24)17(25)20-10-13-5-6-19-14(9-13)15-4-3-7-26-15/h3-9H,10H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBFUZWEQRUYHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-methyl 2-cyano-3-(2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2531395.png)

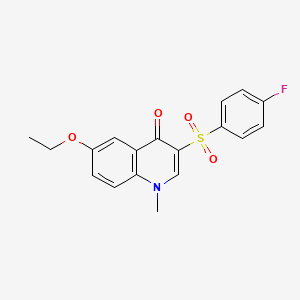
![2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2531399.png)
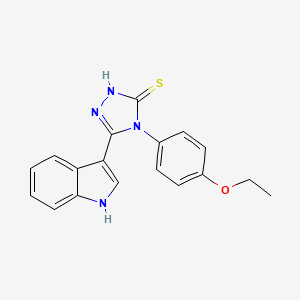
![4-Methyl-2-({[2-(trifluoromethyl)pyridin-4-yl]oxy}methyl)morpholine](/img/structure/B2531402.png)
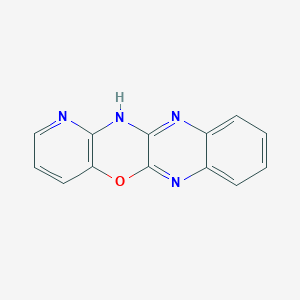
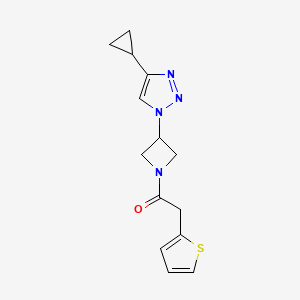
![4-ethyl-10-(2-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2531406.png)
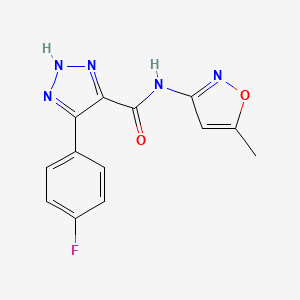
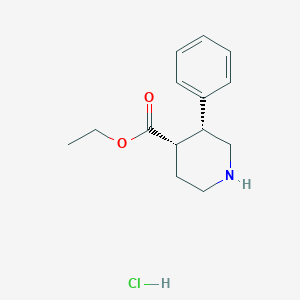
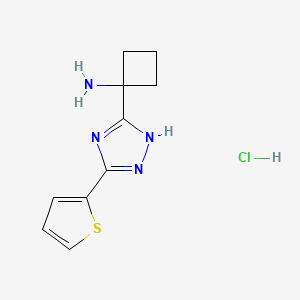
![4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2531414.png)

